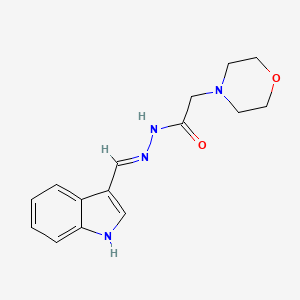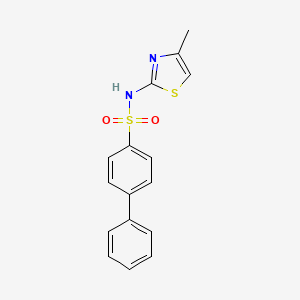![molecular formula C15H13N5O B6078352 4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various cellular pathways and enzymes. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been found to inhibit the growth of various microbial strains, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole in lab experiments is its diverse pharmacological properties. The compound has been found to exhibit a wide range of activities, making it useful for studying various biological pathways and diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the compound has not yet been extensively studied in clinical trials, so its potential side effects and toxicity are not well known.
Orientations Futures
There are many potential future directions for research involving 4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole. Some possible areas of focus include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Clinical trials to determine the safety and efficacy of the compound for the treatment of various diseases.
3. Studies to investigate the potential use of the compound as a therapeutic agent for microbial infections.
4. Studies to investigate the potential use of the compound as a chemotherapeutic agent for cancer.
5. Studies to investigate the potential use of the compound as an anti-inflammatory agent for the treatment of various inflammatory diseases.
6. Studies to investigate the potential use of the compound as an analgesic agent for the treatment of pain.
In conclusion, 4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound exhibits a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial properties. While there are still some limitations to using this compound in lab experiments, there are many potential future directions for research involving this compound. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole involves the reaction of 5-bromo-1H-indole-2-carboxylic acid with hydrazine hydrate to form 5-bromo-1H-indole-2-carbohydrazide. This intermediate is then reacted with ethyl chloroacetate to form 5-bromo-1-(2-oxoethyl)-1H-indole-2-carbohydrazide. The final step involves the reaction of this intermediate with 2-(1H-imidazol-1-yl)ethylamine and sodium ethoxide to form 4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole.
Applications De Recherche Scientifique
4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial properties. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and microbial infections.
Propriétés
IUPAC Name |
5-(1-imidazol-1-ylethyl)-3-(1H-indol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-10(20-8-7-16-9-20)15-18-14(19-21-15)12-3-2-4-13-11(12)5-6-17-13/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJMZJUKWEQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=C3C=CNC3=CC=C2)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-pyrrolidinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6078273.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
![2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B6078286.png)
![ethyl 4-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6078298.png)

![5-(1-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6078318.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6078324.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6078338.png)
![3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione](/img/structure/B6078340.png)
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6078356.png)
![1-(3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6078364.png)
![N-([(4-fluorophenyl)amino]{[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]amino}methylene)benzamide](/img/structure/B6078365.png)
![3,5-dihydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6078371.png)